N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea
Description
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorobenzyl group, an oxime moiety, and a phenylthiourea group
Properties
IUPAC Name |
(1E)-1-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3OS/c16-13-7-4-8-14(17)12(13)9-21-19-10-18-15(22)20-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSNQZBPMNVSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=CNOCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)/N=C/NOCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139395 | |
| Record name | N-[(2,6-Dichlorophenyl)methoxy]-N′-[(phenylamino)thioxomethyl]methanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338976-95-7 | |
| Record name | N-[(2,6-Dichlorophenyl)methoxy]-N′-[(phenylamino)thioxomethyl]methanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338976-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,6-Dichlorophenyl)methoxy]-N′-[(phenylamino)thioxomethyl]methanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea typically involves the reaction of 2,6-dichlorobenzyl chloride with thiourea in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine to yield the final product .
Industrial Production Methods
Industrial production of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thioureas or ureas.
Scientific Research Applications
Medicinal Chemistry
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Antimicrobial Activity :
- Studies have shown that thiourea derivatives exhibit significant antibacterial and antifungal properties. For instance, research indicates that compounds similar to N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea can inhibit pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
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Anticancer Potential :
- The compound's triazole scaffold has been linked to anticancer activity through mechanisms such as enzyme inhibition. Specifically, it may target enzymes critical for cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) .
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Enzyme Inhibition :
- The compound may act by binding to active sites of specific enzymes, thus preventing substrate interaction. This mechanism is crucial in the development of therapeutic agents targeting various diseases .
Agricultural Applications
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Pesticide Development :
- Thiourea derivatives have been explored for their potential as pesticides due to their ability to disrupt biological processes in pests. The dichlorobenzyl group enhances the efficacy of these compounds against agricultural pests .
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Plant Growth Regulators :
- Compounds like this compound may serve as plant growth regulators, promoting growth and resistance to environmental stressors .
Material Sciences
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Polymer Chemistry :
- The unique properties of thiourea compounds make them suitable for applications in polymer synthesis. They can be used as cross-linking agents or additives to enhance the mechanical properties of polymers .
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Nanotechnology :
- Research into nanomaterials has indicated that thiourea derivatives can be utilized in the synthesis of nanoparticles with specific functionalities for drug delivery systems or as catalysts in chemical reactions .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiourea derivatives, including this compound, demonstrated significant antimicrobial activity against various bacterial strains. The results highlighted the potential of these compounds in developing new antibiotics amid rising antibiotic resistance.
Case Study 2: Anticancer Activity
Research focused on the anticancer effects of thiourea compounds revealed that this compound effectively inhibited the proliferation of cancer cells in vitro. The study suggested that this compound could be a candidate for further development into a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzyl chloride
- 2,6-Dichlorobenzyl alcohol
- 2,6-Dichlorobenzaldehyde
- 2,6-Dichlorobenzoyl chloride
Uniqueness
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea is unique due to its combination of a dichlorobenzyl group, an oxime moiety, and a phenylthiourea group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological mechanisms, and activity data associated with this compound, drawing on diverse research findings.
Chemical Structure and Synthesis
The compound has the molecular formula C16H14Cl2N2O2 and features a unique structure that includes a dichlorobenzyl group and an oxime functionality. It is synthesized through a reaction involving 2,6-dichlorobenzyl chloride and hydroxylamine, followed by a reaction with N-phenylpropanamide under specific conditions such as solvent presence and temperature control.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can inhibit enzymatic activity, leading to various biological effects. The lipophilicity enhanced by the dichlorobenzyl group allows for better cell membrane penetration, which is crucial for its biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 1.0 µg/mL |
| Escherichia coli | 1.0 - 4.0 µg/mL |
| Pseudomonas aeruginosa | 4.0 - 8.0 µg/mL |
These findings suggest that the compound could serve as a potential therapeutic agent against resistant strains of bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes findings from various studies:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12 | Caspase activation |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 10 | Induction of oxidative stress |
These results indicate that the compound may have a selective cytotoxic effect on cancer cells while sparing normal cells .
Case Studies
- In Vivo Efficacy : A murine model was used to evaluate the in vivo efficacy of this compound against induced bacterial infections. The compound demonstrated significant survival rates compared to control groups treated with conventional antibiotics.
- Combination Therapy : A study investigated the effects of combining this thiourea derivative with existing chemotherapeutic agents. The results indicated enhanced efficacy and reduced side effects when used in combination therapy for treating resistant cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
